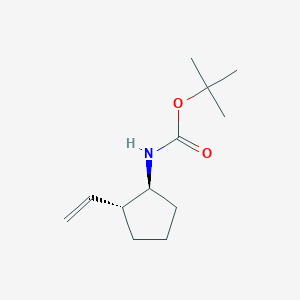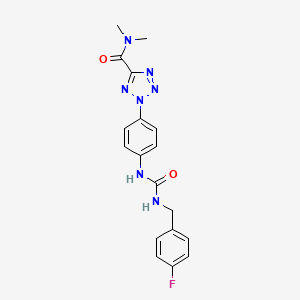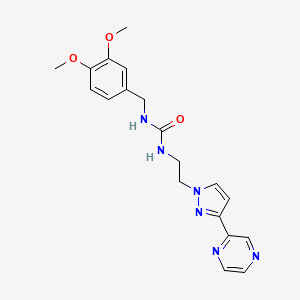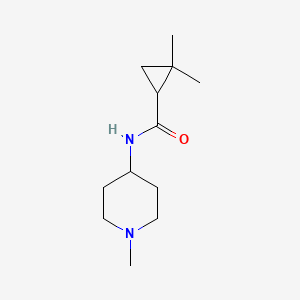
N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide is a complex organic compound featuring a tetrazole ring, a benzyl group, and a morpholine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring is particularly noteworthy, as tetrazoles are known for their bioisosteric properties, making them valuable in drug design.
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide is a fungal enzyme known as CYP51 . CYP51, also known as 14α demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for maintaining the integrity of cell membranes .
Mode of Action
This compound acts as an azole metalloenzyme inhibitor that targets fungal CYP51 . By binding and inhibiting CYP51, this compound is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) . It has demonstrated activity against various Candida species .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme CYP51, this compound prevents the formation of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell membrane integrity . By inhibiting the formation of ergosterol, a key component of these membranes, the compound causes cell death and is thus effective against various Candida species .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factorsIts high selectivity for cyp51 over human cytochrome p450s suggests that it may be relatively stable and effective in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide typically involves multiple steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-(1H-tetrazol-1-yl)phenylamine can be prepared by reacting 4-aminobenzonitrile with sodium azide in the presence of a catalyst like zinc chloride under reflux conditions.
-
Morpholine Ring Formation: : The morpholine ring can be introduced through a nucleophilic substitution reaction. For example, 4-benzyl-5-oxomorpholine-3-carboxylic acid can be synthesized by reacting benzylamine with ethyl chloroformate, followed by cyclization with diethanolamine.
-
Coupling Reaction: : The final step involves coupling the tetrazole derivative with the morpholine derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to a hydroxyl group.
-
Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxylated morpholine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a drug candidate. The tetrazole ring is known for its ability to mimic carboxylic acids, making it useful in the design of enzyme inhibitors and receptor agonists/antagonists. The compound’s structure suggests it could interact with various biological targets, potentially leading to new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another tetrazole-containing compound with potential medicinal applications.
4-Benzyl-5-oxomorpholine-3-carboxylic acid: A simpler morpholine derivative used in various chemical syntheses.
1H-Tetrazole-5-carboxamide: A basic tetrazole derivative with applications in drug design.
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide is unique due to its combination of a tetrazole ring, a benzyl group, and a morpholine ring. This structure provides a versatile platform for chemical modifications, allowing for the exploration of a wide range of biological and chemical properties. Its potential to interact with multiple biological targets makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-[4-(tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-18-12-28-11-17(24(18)10-14-4-2-1-3-5-14)19(27)21-15-6-8-16(9-7-15)25-13-20-22-23-25/h1-9,13,17H,10-12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYOZBUPIKQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2559883.png)
![(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2559884.png)
![(E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2559885.png)
![rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid](/img/structure/B2559886.png)
![(9s,10s)-13-((E)-(furan-2-ylmethylene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2559887.png)
![1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2559890.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559892.png)



![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559900.png)

